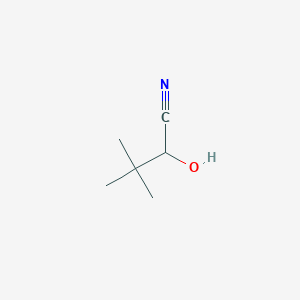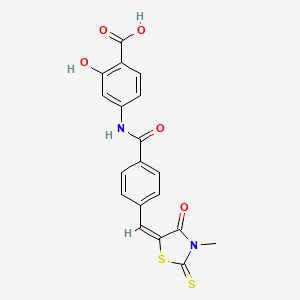![molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(trifluorometil)-1H-benzo[d]imidazol-1-il)metil)piperidin-1-carbonil)-4H-cromen-4-ona CAS No. 1208639-50-2](/img/structure/B2432512.png)
2-(4-((2-(trifluorometil)-1H-benzo[d]imidazol-1-il)metil)piperidin-1-carbonil)-4H-cromen-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is a synthetic chemical of significant interest in various scientific fields It is characterized by a complex molecular structure, combining elements of benzimidazole, piperidine, and chromenone, each contributing unique chemical properties
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" generally involves multi-step organic synthesis. The primary steps can be outlined as follows:
Synthesis of the benzimidazole core: Typically, this step involves the reaction of o-phenylenediamine with trifluoromethyl-containing aldehydes under acidic conditions.
Formation of the piperidine moiety: This involves the alkylation of piperidine with the benzimidazole intermediate, often using alkyl halides or similar reagents under basic conditions.
Integration of the chromenone structure: The final step generally involves coupling the benzimidazole-piperidine intermediate with a chromenone derivative, using condensation reactions facilitated by catalysts such as Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound, if scaled up, would involve optimizing the synthesis steps for yield, purity, and cost-efficiency. This might include continuous flow reactions, use of alternative solvents to reduce environmental impact, and process automation to ensure consistency.
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the benzimidazole or chromenone sites, leading to the formation of various oxidized derivatives.
Reduction: : Reduction can target the carbonyl groups present in the structure, forming reduced alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents could be sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
The primary products depend on the reaction type, such as oxidized or reduced derivatives, and substituted products with various functional groups enhancing the compound’s utility.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate or a starting material for further chemical transformations, expanding the repertoire of complex molecules.
Biology
In biological research, it may be used to investigate cell signaling pathways, owing to its potential interaction with biological macromolecules.
Medicine
In pharmacology, this compound might exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, due to its multifaceted structure that allows interaction with diverse biological targets.
Industry
In materials science, its unique structural features could be explored for the development of new materials with specific properties, such as optoelectronic applications.
Molecular Targets and Pathways
The compound likely exerts its effects through interaction with specific enzymes, receptors, or proteins in biological systems. The presence of the trifluoromethyl group and benzimidazole moiety suggests that it might inhibit enzyme activity or modulate receptor functions, potentially altering signaling pathways and cellular responses.
Comparison and Uniqueness
Compared to similar compounds, "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is unique due to its combination of trifluoromethyl-benzoimidazole, piperidine, and chromenone structures, which may impart distinct chemical reactivity and biological activity.
List of Similar Compounds
2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
2-(4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
2-(4-((2-Chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Este compuesto ha mostrado potencial en la investigación farmacológica debido a su estructura química única. El grupo trifluorometilo y la porción de benzimidazol son conocidos por su actividad biológica. La investigación ha indicado que los compuestos con estos grupos pueden exhibir actividades analgésicas, antiinflamatorias y antiplaquetarias . Esto lo convierte en un candidato para desarrollar nuevos medicamentos para aliviar el dolor y medicamentos antiinflamatorios.
Actividad Antitumoral
La estructura de cromen-4-ona en este compuesto es un andamiaje bien conocido en la investigación contra el cáncer. Los estudios han demostrado que los derivados de la cromen-4-ona pueden inhibir varias líneas celulares de cáncer al inducir la apoptosis e inhibir la proliferación celular . Este compuesto podría explorarse por su potencial para desarrollar nuevos agentes anticancerígenos, particularmente dirigidos a vías específicas del cáncer.
Aplicaciones Antivirales
Los derivados del benzimidazol se han estudiado por sus propiedades antivirales. La presencia del grupo trifluorometilo mejora la capacidad del compuesto para interactuar con las enzimas y proteínas virales, potencialmente inhibiendo la replicación viral . Esto lo convierte en un candidato prometedor para desarrollar medicamentos antivirales contra virus como el VIH, la hepatitis y la influenza.
Agentes Neuroprotectores
La investigación ha demostrado que los compuestos que contienen las porciones de benzimidazol y cromen-4-ona pueden tener efectos neuroprotectores. Estos compuestos pueden proteger las neuronas del estrés oxidativo y la apoptosis, que son comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Este compuesto podría investigarse por su potencial para desarrollar terapias neuroprotectoras.
Investigación Antibacteriana y Antifúngica
La estructura única de este compuesto también lo presta a la investigación antibacteriana y antifúngica. Se ha encontrado que los derivados del benzimidazol exhiben significativas actividades antibacterianas y antifúngicas . Este compuesto podría explorarse para desarrollar nuevos antibióticos y agentes antifúngicos, especialmente frente a la creciente resistencia a los antibióticos.
Estudios de Inhibición Enzimática
La estructura del compuesto sugiere que podría ser un potente inhibidor de varias enzimas. Por ejemplo, los derivados del benzimidazol se han estudiado por su capacidad para inhibir enzimas como la glucógeno fosforilasa y la dipeptidil peptidasa-4, que son objetivos para la diabetes y los trastornos metabólicos. Este compuesto podría utilizarse en la investigación para desarrollar inhibidores enzimáticos para uso terapéutico.
Estas aplicaciones resaltan la versatilidad del compuesto y su potencial en varios campos de la investigación científica. Cada aplicación aprovecha diferentes aspectos de la estructura química única del compuesto, lo que lo convierte en un tema valioso para su posterior estudio.
Síntesis y Actividad Farmacológica de Imidazo[1,2-a]benzimidazoles que Contienen Trifluorometilo Una breve revisión del potencial biológico de los derivados del indol Síntesis y aplicación de trifluorometilpiridinas como un motivo estructural clave en ingredientes agroquímicos y farmacéuticos activos La preparación de (4 H )-imidazol-4-onas y su aplicación en la … Síntesis y Actividad Farmacológica de Imidazo[1,2-a]benzimidazoles que Contienen Trifluorometilo : Síntesis y aplicación de trifluorometilpiridinas como un motivo estructural clave en ingredientes agroquímicos y farmacéuticos activos
Mecanismo De Acción
Target of Action
The compound, also known as 2-(4-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}piperidine-1-carbonyl)-4H-chromen-4-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREYDCRDNRWLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2432429.png)
![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)
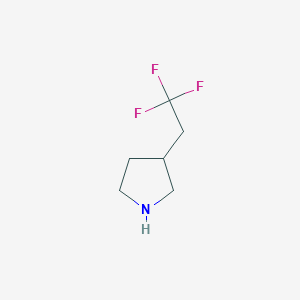
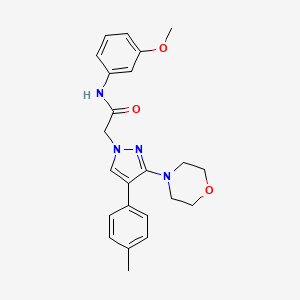
![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)
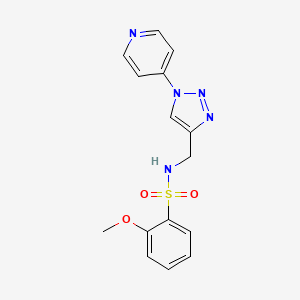
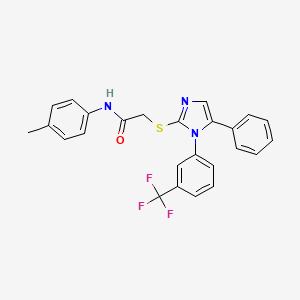
![methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2432444.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2432445.png)
amine](/img/structure/B2432447.png)
![(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B2432449.png)
![4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B2432450.png)
